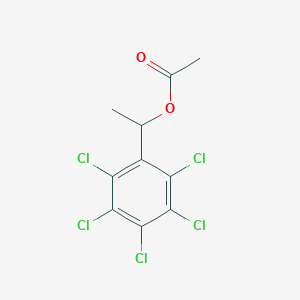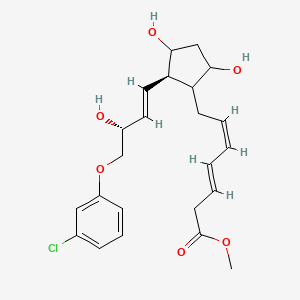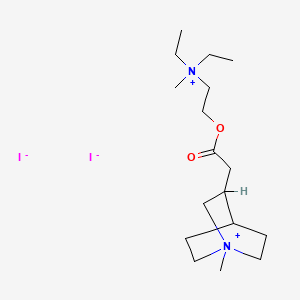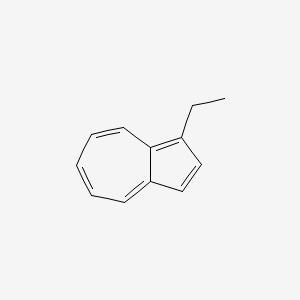
Azulene, 1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1-ethyl- is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene, which is colorless. Azulene’s structure consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring . This compound is found in various natural sources, including essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Métodos De Preparación
The synthesis of azulene derivatives, including 1-ethyl-azulene, involves several methods. One common approach is the Ziegler-Hafner method, which involves the condensation of Zincke salts derived from pyridinium or pyrillium salts with cyclopentadienide ions . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
Azulene, 1-ethyl- undergoes various chemical reactions, including electrophilic substitution at the 1- and 3-positions and nucleophilic addition at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include Grignard reagents, which can lead to the formation of substituted addition-oxidation products .
Aplicaciones Científicas De Investigación
Azulene, 1-ethyl- and its derivatives have numerous scientific research applications. In chemistry, they are used as molecular switches and sensors due to their unique physicochemical properties . In biology and medicine, azulene derivatives exhibit anti-inflammatory, antibacterial, and anticancer properties . They are used in the treatment of peptic ulcers, leukemia, and HIV-1 . Additionally, azulene derivatives are explored for their potential in optoelectronic devices and solar cells .
Mecanismo De Acción
The mechanism of action of azulene, 1-ethyl- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also regulates the secretion of cytokines, proteins that play significant roles in transmitting immunological signals . These actions contribute to its anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Azulene, 1-ethyl- is unique compared to other similar compounds like guaiazulene and chamazulene, which are also azulene derivatives found in natural sources . While all these compounds share the azulene skeleton, their specific substituents and functional groups confer different properties and applications. For instance, guaiazulene is known for its use in cosmetics and pharmaceuticals due to its anti-inflammatory properties . Chamazulene, on the other hand, is noted for its antioxidant activity .
Conclusion
Azulene, 1-ethyl- is a fascinating compound with a wide range of applications in various fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
63964-75-0 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-ethylazulene |
InChI |
InChI=1S/C12H12/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h3-9H,2H2,1H3 |
Clave InChI |
JJIWDEGOZQOSJU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


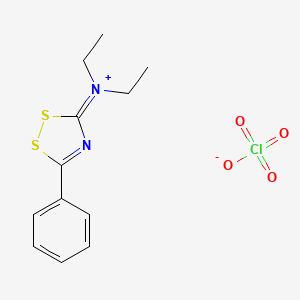
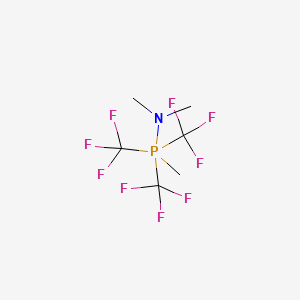

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
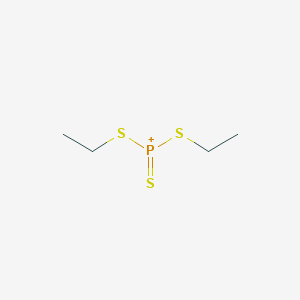
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
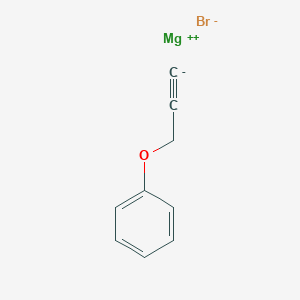
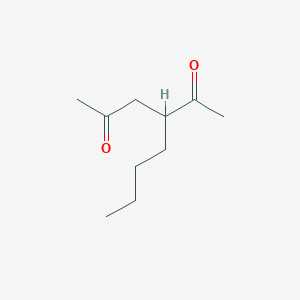
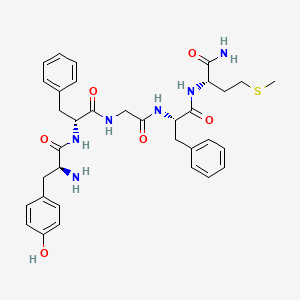
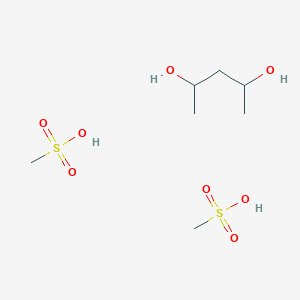
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
